OPIDN Neurotoxicity Potency: Bis(o-cresyl) p-Cresyl Phosphate vs. Tri-o-cresyl Phosphate (TOCP) – Isomer-Dependent Risk Stratification
The neurotoxic potential of TCP isomers is stoichiometrically determined by the number of ortho-cresyl substituents capable of metabolic cyclization to neurotoxic saligenin phosphate. A defined hen OPIDN model study established that a mono-o-cresyl TCP isomer (one ortho group) is approximately 10-fold more potent than tri-o-cresyl phosphate (TOCP, three ortho groups), while a di-o-cresyl TCP isomer (two ortho groups) is approximately 5-fold more potent than TOCP in inducing OPIDN [1] [2]. Bis(o-cresyl) p-Cresyl Phosphate, with exactly two ortho-cresyl substituents and one para-cresyl group, is therefore a di-o-cresyl isomer. In contrast, tri-m-cresyl phosphate (zero ortho groups) is reported to be approximately 6-fold less toxic than the ortho isomer in animal models [3]. This creates a quantitative neurotoxicity hierarchy directly predictable from isomer architecture: di-o-cresyl isomers occupy an intermediate risk tier between the maximally neurotoxic TOCP and the minimally neurotoxic meta/para-only isomers [4].
| Evidence Dimension | Relative neurotoxicity potency (OPIDN induction) as a function of ortho-cresyl substituent count |
|---|---|
| Target Compound Data | Bis(o-cresyl) p-Cresyl Phosphate contains two ortho-cresyl groups (di-o-cresyl isomer); predicted approximately 5-fold more potent than tri-o-cresyl phosphate (TOCP) per class-level structure-activity relationship [1] |
| Comparator Or Baseline | Tri-o-cresyl phosphate (TOCP): 3 ortho groups, baseline potency = 1×. Tri-m-cresyl phosphate: 0 ortho groups, approximately 6-fold less toxic than TOCP [3]. Mono-o-cresyl TCP isomers: 1 ortho group, approximately 10-fold more potent than TOCP [1] |
| Quantified Difference | Di-o-cresyl isomer ≈ 5× TOCP potency; Mono-o-cresyl isomer ≈ 10× TOCP potency; Tri-m-cresyl isomer ≈ 0.17× TOCP potency (6-fold less toxic). Ortho-cresyl count is the primary potency driver [1] [3] |
| Conditions | In vivo hen OPIDN model (standard acute and subchronic dosing); single oral dose; neuropathy target esterase (NTE) inhibition and clinical ataxia scoring as endpoints [1] [2] |
Why This Matters
For aerospace lubricant formulators and aviation toxicologists, knowing the exact ortho-cresyl count enables quantitative neurotoxicity risk tiering—a capability unavailable when procuring uncharacterized mixed-isomer TCP.
- [1] Danish Ministry of Environment and Energy. Toxicological Evaluation and Limit Values for Nonylphenol, Nonylphenol Ethoxylates, Tricresyl Phosphates and Benzoic Acid. Environmental Project No. 512, 1999. Section 6: Summary. View Source
- [2] Weiner, M.L., et al. Organophosphate-induced delayed neurotoxicity of triarylphosphates. Neurotoxicology, 1999, 20(4), 653–674. View Source
- [3] Haz-Map. Tri-m-cresyl phosphate – Agent Information. National Institutes of Health, HSDB. View Source
- [4] Lorke, D.E., Stegmeier-Petroianu, A., Petroianu, G.A. Biologic activity of cyclic and caged phosphates: a review. Journal of Applied Toxicology, 2017, 37, 13–22. View Source
